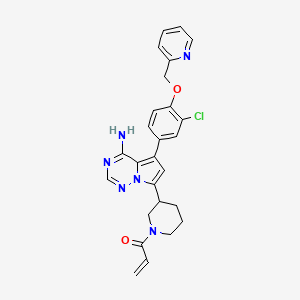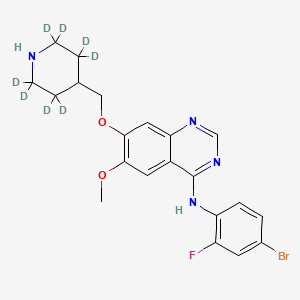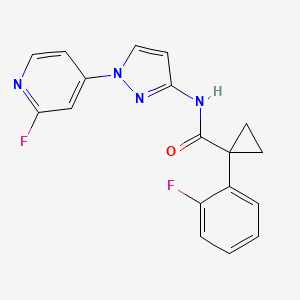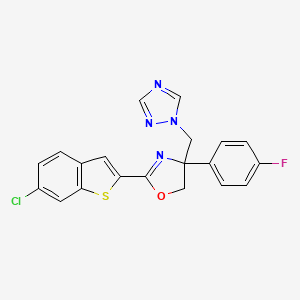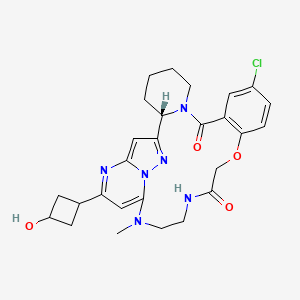
Rsv-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rsv-IN-2 is a noncompetitive inhibitor of the respiratory syncytial virus polymerase. This compound exhibits significant antiviral activity against respiratory syncytial virus strains, making it a promising candidate for therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rsv-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of industrial reactors, purification techniques such as chromatography, and stringent quality control measures to meet pharmaceutical standards .
化学反応の分析
Types of Reactions
Rsv-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, ammonia.
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
Rsv-IN-2 has several scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of viral polymerases and to develop new antiviral agents.
Biology: Employed in research to understand the replication mechanisms of respiratory syncytial virus and to identify potential therapeutic targets.
Medicine: Investigated for its potential use in treating respiratory syncytial virus infections, particularly in vulnerable populations such as infants and the elderly.
Industry: Utilized in the development of antiviral drugs and in the screening of new compounds for antiviral activity .
作用機序
Rsv-IN-2 exerts its effects by inhibiting the respiratory syncytial virus polymerase, an enzyme essential for viral replication. This inhibition prevents the synthesis of viral RNA, thereby halting the replication of the virus. The molecular targets and pathways involved include the viral polymerase and associated proteins required for RNA synthesis .
類似化合物との比較
Similar Compounds
Ziresovir: A potent inhibitor of the respiratory syncytial virus fusion protein, currently in clinical trials.
Remdesivir: An antiviral drug with activity against respiratory syncytial virus and other RNA viruses.
Palivizumab: A monoclonal antibody used for the prevention of respiratory syncytial virus infections.
Uniqueness
Rsv-IN-2 is unique in its noncompetitive inhibition of the respiratory syncytial virus polymerase, which distinguishes it from other compounds that target different viral proteins or mechanisms. This unique mode of action makes this compound a valuable addition to the arsenal of antiviral agents .
特性
分子式 |
C27H31ClN6O4 |
|---|---|
分子量 |
539.0 g/mol |
IUPAC名 |
(2S)-11-chloro-24-(3-hydroxycyclobutyl)-21-methyl-15-oxa-7,18,21,25,27,28-hexazapentacyclo[24.2.1.02,7.09,14.022,27]nonacosa-1(28),9(14),10,12,22,24,26(29)-heptaene-8,17-dione |
InChI |
InChI=1S/C27H31ClN6O4/c1-32-9-7-29-25(36)15-38-23-6-5-17(28)12-19(23)27(37)33-8-3-2-4-22(33)21-13-24-30-20(16-10-18(35)11-16)14-26(32)34(24)31-21/h5-6,12-14,16,18,22,35H,2-4,7-11,15H2,1H3,(H,29,36)/t16?,18?,22-/m0/s1 |
InChIキー |
HIRKVDNSABOJID-QRFVXNFXSA-N |
異性体SMILES |
CN1CCNC(=O)COC2=C(C=C(C=C2)Cl)C(=O)N3CCCC[C@H]3C4=NN5C1=CC(=NC5=C4)C6CC(C6)O |
正規SMILES |
CN1CCNC(=O)COC2=C(C=C(C=C2)Cl)C(=O)N3CCCCC3C4=NN5C1=CC(=NC5=C4)C6CC(C6)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(butanoyloxy)-3-hydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl butanoate](/img/structure/B12428735.png)
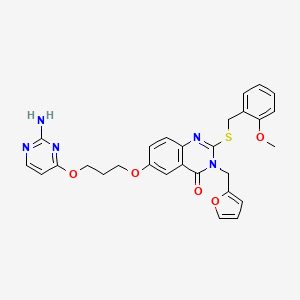
![Cyclopenta[c]pyran-4-carboxylic acid, 1-(beta-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5,7-trihydroxy-7-methyl-, methyl ester, [1S-(1alpha,4aalpha,5alpha,7alpha,7aalpha)]-](/img/structure/B12428740.png)
![(E)-N-[1-[2-(dimethylamino)ethylamino]-2-methyl-1-oxopropan-2-yl]-4-[4-[[4-methoxy-2-propan-2-yl-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl]phenyl]-2,2-dimethylbut-3-enamide](/img/structure/B12428742.png)
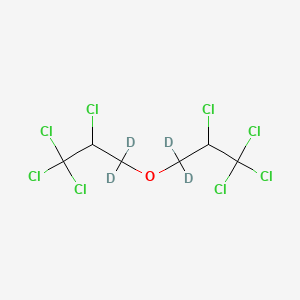
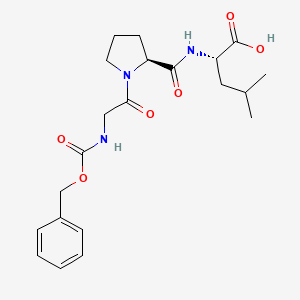
![(4S,6S)-6-methyl-7,7-dioxo-4-(1,1,2,2,2-pentadeuterioethylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B12428779.png)
![methyl (1R,9R,10S,11R,12R)-14-cyclopropyl-12-hydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxylate](/img/structure/B12428787.png)

